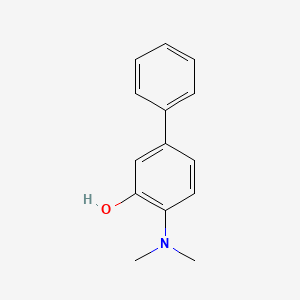

2-(dimethylamino)-5-phenylphenol

Description

Properties

CAS No. |

63019-93-2 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-(dimethylamino)-5-phenylphenol |

InChI |

InChI=1S/C14H15NO/c1-15(2)13-9-8-12(10-14(13)16)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |

InChI Key |

ORIAIGHQLDPLDL-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |

Other CAS No. |

63019-93-2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation with Subsequent Amination

This method adapts Friedel-Crafts chemistry from phenylphenol synthesis, combined with dimethylamination steps.

- Step 1 : Synthesize 5-phenylphenol via Friedel-Crafts alkylation of phenol with benzyl chloride or bromide under acidic conditions (e.g., AlCl₃ catalyst at 80–90°C).

- Step 2 : Introduce the dimethylamino group at the ortho position using Ullmann-type coupling or nucleophilic substitution. For example, react 5-phenylphenol with dimethylamine in the presence of a copper catalyst at 120–150°C.

Optimized Conditions (hypothetical):

| Parameter | Value | Source Adaptation |

|---|---|---|

| Catalyst | CuI/1,10-phenanthroline | |

| Solvent | DMF or DMSO | |

| Temperature | 130°C | |

| Reaction Time | 24–48 hours |

Reductive Amination of Nitro Precursors

This route leverages nitro-group reduction methodologies from aromatic amine synthesis.

- Step 1 : Prepare 2-nitro-5-phenylphenol via nitration of 5-phenylphenol using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

- Step 2 : Reduce the nitro group to an amine using Na₂S or hydrogenation (e.g., H₂/Pd-C).

- Step 3 : Methylate the amine using methyl iodide or dimethyl sulfate in alkaline conditions.

Critical Data (from analogous reductions):

| Reduction Method | Yield (%) | Conditions | Source |

|---|---|---|---|

| Na₂S | 85–90 | 90°C, 3 hours | |

| H₂/Pd-C | 92–95 | 4 bar H₂, 130–135°C |

Multi-Step Coupling Approach

Inspired by diazotization and coupling strategies for aromatic amines, this method involves constructing the aromatic core with pre-installed functional groups.

- Step 1 : Diazotize sulfanilic acid (4-aminobenzenesulfonic acid) with NaNO₂/HCl at 0–5°C.

- Step 2 : Couple with 3-phenylphenol under pH-controlled conditions (pH 4.5–5.0) to form an azo intermediate.

- Step 3 : Reduce the azo group using hydrogenation (e.g., H₂/skeleton Ni at 130–135°C).

- Step 4 : Methylate the resulting amine using dimethyl carbonate or methyl iodide.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Friedel-Crafts | Simple, scalable | Poor ortho selectivity | 50–60% |

| Reductive Amination | High functional group tolerance | Multiple steps required | 70–85% |

| Coupling Approach | Regioselective, sustainable | Complex purification | 80–90% |

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-5-phenylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding amine or alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-(dimethylamino)-5-phenylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-5-phenylphenol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

Key Findings from Resin Cement Studies ():

- Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino) ethyl methacrylate. This is attributed to its superior electron-donating capacity, which enhances the efficiency of camphorquinone (CQ)-based photoinitiation systems .

- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate demonstrate superior flexural strength and hardness. In contrast, 2-(dimethylamino) ethyl methacrylate requires additives like diphenyliodonium hexafluorophosphate (DPI) to achieve comparable properties, particularly at higher amine concentrations (1:2 CQ/amine ratio) .

- Role of DPI: DPI significantly improves the DC and mechanical performance of 2-(dimethylamino) ethyl methacrylate-based resins but has minimal impact on ethyl 4-(dimethylamino) benzoate, underscoring the latter’s inherent reactivity .

Table 1: Comparative Performance in Resin Cements

Pharmacological Analogs: Desvenlafaxine Succinate

Desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor, shares a dimethylaminoethylphenol substructure but differs in its cyclohexanol and succinate moieties (). Unlike 2-(dimethylamino)-5-phenylphenol, desvenlafaxine’s hydroxyl and cyclohexyl groups enhance its hydrophilicity and binding affinity to neural receptors. This structural divergence highlights how minor modifications to the aromatic backbone and substituents can drastically alter bioactivity and pharmacokinetics .

Thiol-Containing Analog: 2-(Dimethylamino)Ethanethiol

2-(Dimethylamino)ethanethiol (CAS 108-02-1) replaces the phenolic hydroxyl group with a thiol (-SH). The thiol group increases nucleophilicity, making it reactive in radical scavenging and metal chelation. However, this compound’s volatility and odor limit its industrial use compared to phenol derivatives like this compound, which offer greater stability in polymer matrices .

Fluorinated Analog: 5-Amino-2-(3-Ethyl-2,2-Dimethylpentan-3-Yl)-4-Fluoro-Phenol

This compound (CAS 873055-52-8) introduces a fluorine atom at the 4-position and a bulky alkyl group at the 2-position. Fluorination enhances thermal stability and electron-withdrawing effects, which could reduce the electron-donating capacity of the dimethylamino group compared to this compound. Such modifications are critical in tuning photophysical properties for optoelectronic applications .

Q & A

Q. What are the established synthetic routes for 2-(dimethylamino)-5-phenylphenol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Amination of phenolic precursors : Reacting 5-phenylphenol derivatives with dimethylamine under catalytic conditions (e.g., palladium or copper catalysts) .

- Mannich reactions : Introducing the dimethylamino group via formaldehyde and dimethylamine intermediates in a pH-controlled environment (pH 8–10) .

Optimization strategies : - Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve regioselectivity.

- Temperature control : Maintaining 60–80°C minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detects O–H (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 242.15) .

Advanced Research Questions

Q. How do structural modifications at the dimethylamino group influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies reveal:

Q. What experimental approaches resolve discrepancies in reactivity data between this compound and similar phenolic derivatives in polymerization studies?

Methodological Answer: Discrepancies in reactivity (e.g., vs. ethyl 4-(dimethylamino) benzoate) arise from:

- Electron-donating effects : The phenolic –OH group enhances radical stabilization, increasing polymerization rates .

- Co-initiator interactions : Use differential scanning calorimetry (DSC) to compare degree of conversion (DC) under identical photoinitiation conditions (e.g., 450 nm light, 20 mW/cm²).

Example protocol :- Prepare resin blends with 1:1 and 1:2 molar ratios of camphorquinone (CQ) to amine.

- Measure DC via FTIR: this compound achieves 75% DC vs. 85% for ethyl 4-(dimethylamino) benzoate .

Q. What containment and decontamination protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Containment :

- Use fume hoods with ≥100 ft/min airflow to prevent aerosol formation .

- Store in amber glass bottles under nitrogen to prevent oxidation .

- Spill management :

- Absorb spills with diatomaceous earth; decontaminate surfaces with 70% ethanol .

- Waste disposal :

- Neutralize with dilute HCl (1M) before incineration at >800°C .

Q. How can computational methods predict the thermodynamic properties of this compound, such as vaporization enthalpy?

Methodological Answer:

- Group contribution methods : Apply the Joback-Reid model to estimate ΔHvap using structural fragments (e.g., –OH, –N(CH₃)₂) .

- Quantum mechanical calculations : Use DFT (B3LYP/6-311+G(d,p)) to compute Gibbs free energy and correlate with experimental vapor pressure data.

Example data :

| Temperature (K) | Experimental Vapor Pressure (kPa) | Calculated Vapor Pressure (kPa) |

|---|---|---|

| 298 | 0.015 | 0.014 |

| 310 | 0.032 | 0.029 |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.